![molecular formula C8H5NO2S B2583122 噻吩并[3,2-b]吡啶-3-羧酸 CAS No. 1345556-82-2](/img/structure/B2583122.png)

噻吩并[3,2-b]吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

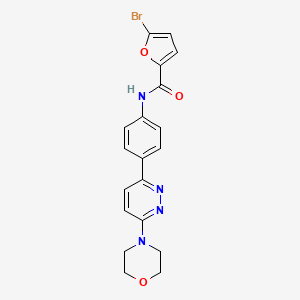

Thieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .

Synthesis Analysis

Thieno[3,2-b]pyridine derivatives can be synthesized using various methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides can be used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]pyridine-3-carboxylic acid can be analyzed using single-crystal X-ray diffraction analysis . This method can reveal the formation of resonance-assisted hydrogen bonds (RAHBs) in the building block .Chemical Reactions Analysis

Thieno[3,2-b]pyridine derivatives can undergo various chemical reactions . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical and Chemical Properties Analysis

The physical and chemical properties of Thieno[3,2-b]pyridine-3-carboxylic acid can be analyzed using various methods . For instance, its IR spectrum, NMR spectrum, and mass spectrum can provide valuable information about its structure .科学研究应用

抗增殖剂

噻吩并[2,3-b]吡啶类化合物已知是针对多种肿瘤细胞系的有效抗增殖剂 . 它们已用于开发治疗各种癌症(包括三阴性乳腺癌和结直肠癌)的药物 .

改善水溶性

噻吩并[2,3-b]吡啶类化合物临床应用中遇到的主要问题之一是其水溶性低 . 研究人员一直在研究改善水溶性的策略,例如将吗啉基团连接到分子支架 .

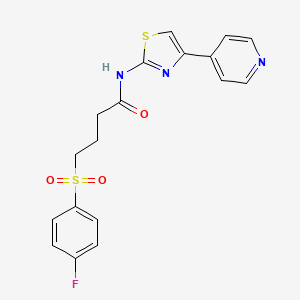

抗病毒活性

已发现噻吩并[2,3-b]吡啶衍生物具有抗病毒活性 . 这使得它们成为开发新型抗病毒药物的潜在候选者。

抗炎活性

噻吩并[2,3-b]吡啶衍生物还具有抗炎特性 . 它们可用于开发治疗炎症性疾病的药物。

抗菌活性

这些化合物已显示出抗菌活性 , 这表明它们在对抗各种微生物感染方面的潜在用途。

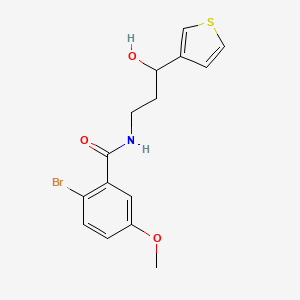

治疗中枢神经系统疾病

噻吩并[2,3-b]吡啶衍生物已用于治疗中枢神经系统(CNS)疾病 . 这突出了它们在神经药理学中的潜力。

抗糖尿病活性

已发现噻吩并[2,3-b]吡啶衍生物具有抗糖尿病活性 . 这表明它们在糖尿病管理中的潜在用途。

半导体性质

安全和危害

Thieno[3,2-b]pyridine-3-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed .

Relevant Papers There are several papers relevant to Thieno[3,2-b]pyridine-3-carboxylic acid . These papers discuss various aspects such as synthesis, characterization, and biological activities of Thieno[3,2-b]pyridine derivatives .

作用机制

Target of Action

Thieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that has been reported to have various pharmacological and biological utilities Similar compounds, such as thieno[2,3-b]pyridine derivatives, have been reported to inhibit pim-1 kinase , which plays a crucial role in cell cycle progression, apoptosis, and transcription.

Mode of Action

It can be inferred from related compounds that thieno[3,2-b]pyridine-3-carboxylic acid might interact with its targets, such as pim-1 kinase, leading to changes in cellular processes like cell cycle progression, apoptosis, and transcription .

Biochemical Pathways

Given the reported targets of similar compounds, it can be inferred that thieno[3,2-b]pyridine-3-carboxylic acid might affect pathways related to cell cycle progression, apoptosis, and transcription .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that thieno[3,2-b]pyridine-3-carboxylic acid might have potential anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

生化分析

Biochemical Properties

Thieno[3,2-b]pyridine-3-carboxylic acid interacts with various enzymes and proteins in biochemical reactions . For instance, derivatives of thieno[2,3-b]pyridines have been tested against tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme .

Cellular Effects

Related thieno[2,3-b]pyridines have shown a range of biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Molecular Mechanism

Thieno[2,3-b]pyridines have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . The 2-carboxylic acid group of related compounds has been found to interact with Lys67 and form a hydrogen bond with the amino acids Glu89 and Asp186 via a water molecule .

属性

IUPAC Name |

thieno[3,2-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)5-4-12-6-2-1-3-9-7(5)6/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXABPANVQBYLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CS2)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline](/img/structure/B2583039.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2583040.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2583042.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2583048.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2583053.png)

![2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide](/img/structure/B2583057.png)